1-Chloroethyl methyl carbonate
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Overview
Description
1-Chloroethyl methyl carbonate is an organic compound with the molecular formula C4H7ClO3 It is a carbonate ester derived from 1-chloroethanol and methyl chloroformate
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroethyl methyl carbonate can be synthesized through the reaction of 1-chloroethanol with methyl chloroformate. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3OCOCl+CH3CHClOH→CH3OCOOCH2CHCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Chloroethyl methyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-chloroethanol and methanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-hydroxyethyl methyl carbonate, 1-aminoethyl methyl carbonate, or 1-alkoxyethyl methyl carbonate are formed.
Hydrolysis: The primary products are 1-chloroethanol and methanol.
Transesterification: Various carbonate esters are produced, depending on the alcohol used.
Scientific Research Applications
1-Chloroethyl methyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be employed in the preparation of prodrugs, where the carbonate ester moiety is used to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Polymer Chemistry: It is utilized in the synthesis of polycarbonates and other polymeric materials, contributing to the development of advanced materials with specific properties.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-chloroethyl methyl carbonate primarily involves nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by nucleophiles. This property makes the compound a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Ethyl methyl carbonate: Similar in structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Propylene carbonate: A cyclic carbonate with different reactivity and applications, often used as a solvent and in lithium-ion batteries.
Dimethyl carbonate: Another carbonate ester, used as a methylating agent and solvent, with different physical and chemical properties.
Uniqueness
1-Chloroethyl methyl carbonate is unique due to the presence of the chlorine atom, which imparts distinct reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds without the chlorine atom do not possess.
Properties
IUPAC Name |
1-chloroethyl methyl carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-3(5)8-4(6)7-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXDWLUWLFFEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80196-03-8 |
Source
|
Record name | 1-chloroethyl methyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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